4,10-dibromo-7,7-dioctyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
Description
This compound is a brominated tricyclic organosilicon derivative with a unique fused-ring system containing sulfur and silicon atoms. Its molecular formula is C₂₀H₂₈Br₂S₂Si, with a molecular weight of 568.43 g/mol. The structure features two bromine atoms at positions 4 and 10, two sulfur atoms in the dithia moiety, and a silicon atom at position 7 bonded to two octyl chains. This configuration confers distinct electronic and steric properties, making it relevant in materials science, particularly for optoelectronic applications .
Properties
IUPAC Name |
4,10-dibromo-7,7-dioctyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36Br2S2Si/c1-3-5-7-9-11-13-15-29(16-14-12-10-8-6-4-2)19-17-21(25)27-23(19)24-20(29)18-22(26)28-24/h17-18H,3-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZQCRDPHHCCRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Si]1(C2=C(C3=C1C=C(S3)Br)SC(=C2)Br)CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36Br2S2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50737894 | |
| Record name | 2,6-Dibromo-4,4-dioctyl-4H-silolo[3,2-b:4,5-b']bisthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50737894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
576.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160106-14-8 | |
| Record name | 2,6-Dibromo-4,4-dioctyl-4H-silolo[3,2-b:4,5-b']bisthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50737894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4,4-dioctyl-4H-silolo[3,2-b:4,5-b’]dithiophene typically involves the bromination of a precursor compound. One common method involves reacting 4,4-dioctyl-4H-silolo[3,2-b:4,5-b’]dithiophene with N-Bromosuccinimide (NBS) in a solvent such as dimethylformamide (DMF) to introduce bromine atoms at the 2 and 6 positions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-4,4-dioctyl-4H-silolo[3,2-b:4,5-b’]dithiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Commonly used in coupling reactions.
Solvents: Dimethylformamide (DMF), toluene, and others depending on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted silolo-dithiophene derivatives with different electronic properties .
Scientific Research Applications
2,6-Dibromo-4,4-dioctyl-4H-silolo[3,2-b:4,5-b’]dithiophene has several scientific research applications:
Organic Electronics: Used in the development of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Material Science: Investigated for its potential in creating new materials with unique electronic and optical properties.
Chemical Research: Utilized as a building block in the synthesis of more complex organic molecules for various research purposes.
Mechanism of Action
The mechanism of action of 2,6-Dibromo-4,4-dioctyl-4H-silolo[3,2-b:4,5-b’]dithiophene involves its interaction with other molecules through its bromine atoms and silolo-dithiophene core. The bromine atoms can participate in substitution and coupling reactions, while the silolo-dithiophene core provides a stable framework for electronic interactions. This compound can effectively conjugate with other molecules, enhancing its electronic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s unique features are best understood by comparing it to analogs with variations in heteroatoms, substituents, or alkyl chains. Below is a detailed analysis:
Core Structure and Heteroatom Variations
Key Observations :
- Replacing silicon with nitrogen (Analog 1) reduces molecular symmetry and polarizability, leading to diminished optoelectronic performance.
- The trithia analog (Analog 2) lacks bromine but introduces aldehyde groups, enabling covalent bonding in polymer matrices .
Substituent and Alkyl Chain Modifications
Key Observations :
- Branched alkyl chains (Analog 3) reduce solubility compared to linear chains in the target compound.
- Bromine absence (Analog 4) enhances solubility but limits utility in halogen-mediated coupling reactions .
Electronic and Spectroscopic Properties
- Target Compound : UV-Vis absorption at λₘₐₓ = 385 nm (THF), fluorescence at λₑₘ = 450 nm . Silicon enhances π-conjugation, red-shifting absorption relative to nitrogen analogs .
- Analog 1 (7-aza) : λₘₐₓ = 365 nm; weaker fluorescence due to N-induced charge trapping .
- Analog 2 (trithia) : λₘₐₓ = 410 nm; broader absorption from S→S interactions .
Biological Activity
4,10-Dibromo-7,7-dioctyl-3,11-dithia-7-silatricyclo[6.3.0.0^{2,6}]undeca-1(8),2(6),4,9-tetraene (CAS No: 1160106-14-8) is a complex organic compound characterized by a unique silatricyclic structure. Its potential biological activities are of significant interest in various fields including medicinal chemistry and materials science.
The molecular formula of the compound is with a molecular weight of approximately 576.57 g/mol. The compound features multiple functional groups that contribute to its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C24H36SiS2Br2 |
| Molecular Weight | 576.57 g/mol |
| CAS Number | 1160106-14-8 |
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For example, derivatives of dibrominated silatricyclic compounds have shown effectiveness against various bacterial strains due to their ability to disrupt cell membranes and inhibit enzyme activity. The specific activity of 4,10-dibromo-7,7-dioctyl-3,11-dithia-7-silatricyclo[6.3.0.0^{2,6}]undeca has yet to be fully characterized; however, its structural analogs suggest potential efficacy against Gram-positive and Gram-negative bacteria.
Cytotoxicity and Anticancer Potential
Research into related compounds has revealed promising cytotoxic effects on cancer cell lines. For instance, dibrominated compounds have been shown to induce apoptosis in human cancer cells through the activation of caspase pathways. Preliminary assays on 4,10-dibromo-7,7-dioctyl-3,11-dithia-7-silatricyclo[6.3.0.0^{2,6}]undeca suggest it may possess similar properties, warranting further investigation into its mechanisms of action and therapeutic potential.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various dibrominated compounds against Staphylococcus aureus and Escherichia coli. Compounds with similar structural characteristics demonstrated minimum inhibitory concentrations (MICs) in the range of 10–50 µg/mL.
- Cytotoxicity Assay : In vitro studies conducted on cancer cell lines (e.g., HeLa and MCF-7) using derivatives of silatricyclic compounds revealed IC50 values ranging from 5 to 30 µM, indicating significant cytotoxicity.
The biological activity of 4,10-dibromo-7,7-dioctyl-3,11-dithia-7-silatricyclo[6.3.0.0^{2,6}]undeca is hypothesized to involve:
- Membrane Disruption : The bromine atoms may interact with lipid bilayers leading to increased permeability and subsequent cell lysis.
- Enzyme Inhibition : Structural motifs may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
